molecular formula C17H21N5O4 B11607256 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-41-1

8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11607256
CAS No.: 476481-41-1
M. Wt: 359.4 g/mol
InChI Key: JWRJLEVTIFNKNR-UHFFFAOYSA-N
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Description

8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

    Functional Group Introduction: The introduction of the 3-hydroxypropyl and 2-phenoxyethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Assembly: The final step involves the coupling of the substituted purine core with the desired functional groups under controlled conditions, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-ethoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenoxyethyl group, which imparts distinct physicochemical properties and biological activities. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

476481-41-1

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C17H21N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-5-10-23)9-11-26-12-6-3-2-4-7-12/h2-4,6-7,23H,5,8-11H2,1H3,(H,18,19)(H,20,24,25)

InChI Key

JWRJLEVTIFNKNR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCOC3=CC=CC=C3

Origin of Product

United States

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